
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methylphenylglycidate, a compound with a somewhat similar structure, is an organic compound used in the flavor industry in artificial fruit flavors, particularly strawberry . It contains ester and epoxide functional groups .
Synthesis Analysis
A related compound, (1R)-(3-methylphenyl)ethan-1-amine, can be synthesized through a transaminase-mediated chiral selective transamination process . This involves the use of an enzyme, ATA-025, and dimethylsulfoxide as a co-solvent .Chemical Reactions Analysis
Esters, which are a class of compounds that “Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate” may belong to, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and density can be determined experimentally. For example, Ethyl methylphenylglycidate is a colorless liquid that is insoluble in water .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Oxadiazole derivatives, including compounds structurally related to Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, have been extensively studied for their potential medicinal properties. For example, microwave-assisted synthesis has led to the creation of hybrid molecules containing oxadiazole and penicillanic or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents (Başoğlu et al., 2013). Similarly, synthesis and antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives have also found applications as corrosion inhibitors. A study on Pyranpyrazole derivatives, including an oxadiazole ring, showed significant corrosion inhibition properties for mild steel, which is useful for industrial applications like the pickling process. These findings underscore the potential of oxadiazole derivatives in protecting metals from corrosion, supported by experimental and quantum chemical studies (Dohare et al., 2017).
Material Science
In material science, oxadiazole derivatives have been explored for their unique properties. For instance, the synthesis of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives has been reported, which serve as versatile building blocks in medicinal chemistry. These compounds could be integrated into biologically relevant molecules, highlighting their utility in developing new materials with potential biological applications (Jakopin, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZGATYLQYGZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)
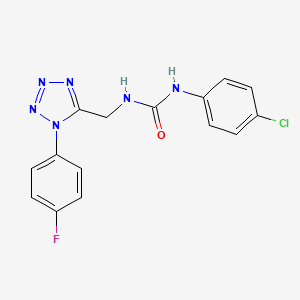
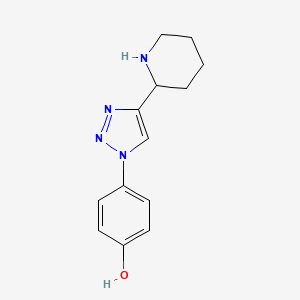
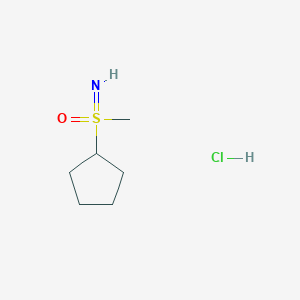
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)
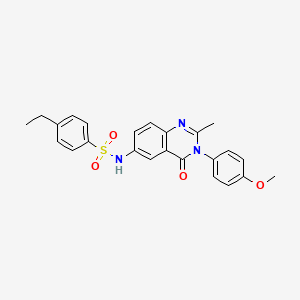
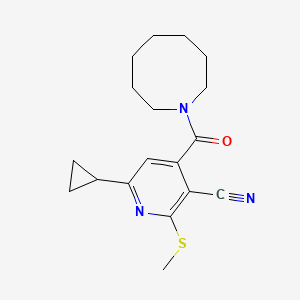



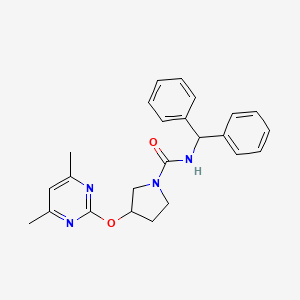
![2-cyclopentyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2670783.png)
